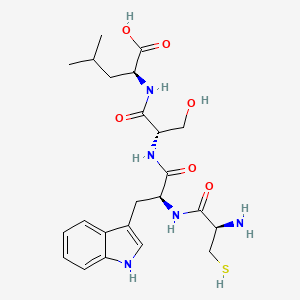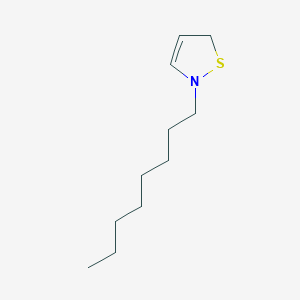
Methanedithione--methoxymethane (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanedithione–methoxymethane (1/1) is a compound that combines the properties of methanedithione and methoxymethane.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanedithione can be synthesized through the reaction of carbon disulfide with formaldehyde under specific conditions . Methoxymethane is typically produced by the dehydration of methanol using an acid catalyst .
Industrial Production Methods
Industrial production of methoxymethane involves the catalytic dehydration of methanol, often using a dual catalyst system that allows for both methanol synthesis and dehydration in the same process unit . Methanedithione is less commonly produced on an industrial scale but can be synthesized in the laboratory using controlled conditions .
Chemical Reactions Analysis
Types of Reactions
Methanedithione undergoes various chemical reactions, including oxidation, reduction, and substitution . Methoxymethane primarily undergoes oxidation reactions .
Common Reagents and Conditions
Oxidation: Methoxymethane can be oxidized using oxygen or other oxidizing agents under controlled conditions.
Reduction: Methanedithione can be reduced using hydrogen or other reducing agents.
Substitution: Both compounds can undergo substitution reactions with appropriate reagents
Major Products
Oxidation of Methoxymethane: Produces formaldehyde and methanol.
Reduction of Methanedithione: Produces methanethiol and other sulfur-containing compounds.
Scientific Research Applications
Methanedithione–methoxymethane (1/1) has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of fuels, solvents, and other industrial chemicals
Mechanism of Action
The mechanism of action of methanedithione–methoxymethane involves its interaction with molecular targets such as enzymes and receptors. Methoxymethane acts as a solvent and a reactant in various chemical processes, while methanedithione interacts with sulfur-containing enzymes and pathways .
Comparison with Similar Compounds
Similar Compounds
Dimethyl Ether (Methoxymethane): A simple ether used as a fuel and solvent.
Carbon Disulfide: A sulfur-containing compound similar to methanedithione.
Uniqueness
Methanedithione–methoxymethane (1/1) is unique due to its combination of sulfur and ether functionalities, which allows it to participate in a wide range of chemical reactions and applications .
Properties
CAS No. |
857722-40-8 |
|---|---|
Molecular Formula |
C3H6OS2 |
Molecular Weight |
122.21 g/mol |
InChI |
InChI=1S/C2H6O.CS2/c1-3-2;2-1-3/h1-2H3; |
InChI Key |
YIYUSOIXUJPNAS-UHFFFAOYSA-N |
Canonical SMILES |
COC.C(=S)=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(Methoxycarbonyl)-3-oxobutyl]carbamoyl}benzoic acid](/img/structure/B14190468.png)
![(2R)-1-[(2-methyl-1,3-benzothiazol-5-yl)oxy]-3-[(2S)-2-methyl-4-[[5-[4-(trifluoromethyl)phenyl]-1,2-oxazol-3-yl]methyl]piperazin-1-yl]propan-2-ol](/img/structure/B14190470.png)
![Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-3,5-bis(dodecyloxy)-](/img/structure/B14190476.png)

![Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-6-methyl-2,2-diphenyl-](/img/structure/B14190484.png)




![Phenol, 3-[2-[2-[[3-(S-methylsulfonimidoyl)phenyl]amino]-5-pyrimidinyl]ethynyl]-](/img/structure/B14190513.png)
![1-[(2-Methylpropyl)sulfanyl]-2-nitrobenzene](/img/structure/B14190530.png)
![1-[4-(3-Azidopropoxy)-3-methoxyphenyl]ethan-1-one](/img/structure/B14190534.png)

![7,12-Dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one](/img/structure/B14190544.png)
